

The Pharmacokinetic Profile of Chmfl-abl-039: A Technical Guide

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Compound of Interest

Compound Name: Chmfl-abl-039

Cat. No.: B11933415

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Introduction

Chmfl-abl-039 is a novel, highly potent and selective type II inhibitor of the BCR-ABL kinase, demonstrating significant activity against both the native kinase and the imatinib-resistant V299L mutant.[1][2][3] This makes it a promising candidate for the treatment of Chronic Myeloid Leukemia (CML), particularly in cases where resistance to first-line therapies has emerged.[1][3] Understanding the pharmacokinetic (PK) properties of **Chmfl-abl-039** is crucial for its continued preclinical and potential clinical development. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying signaling pathway of this compound.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in mice have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of **Chmfl-abl-039**. The following tables summarize the key pharmacokinetic parameters following intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration.

Table 1: Pharmacokinetic Parameters of **Chmfl-abl-039** in Mice

Parameter	Intravenous (i.v.)	Intraperitoneal (i.p.)	Oral (p.o.)
Dose (mg/kg)	5	25	50
C _{max} (ng/mL)	1333.3 ± 202.1	1466.7 ± 236.3	213.3 ± 47.0
T _{max} (h)	0.083	0.5	2.0
AUC(0-t) (hng/mL)	1856.9 ± 247.5	6168.0 ± 1145.7	930.8 ± 171.1
AUC(0-inf) (hng/mL)	1889.8 ± 254.3	6323.8 ± 1177.3	1009.2 ± 189.2
t _{1/2} (h)	1.3 ± 0.2	2.4 ± 0.5	3.1 ± 0.6
CL (L/h/kg)	2.7 ± 0.4	-	-
V _{ss} (L/kg)	2.9 ± 0.4	-	-
F (%)	-	-	9.9

Data sourced from supplemental information of Wu J, et al. Cancer Biol Ther. 2019;20(6):877-885.

Experimental Protocols

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of **Chmfl-abl-039** were assessed in male ICR mice. The compound was formulated in a vehicle consisting of 0.5% Methocellulose and 0.4% Tween 80 in double-distilled water (ddH₂O).

- Intravenous (i.v.) Administration: A single dose of 5 mg/kg was administered via the tail vein.
- Intraperitoneal (i.p.) Administration: A single dose of 25 mg/kg was administered.
- Oral (p.o.) Administration: A single dose of 50 mg/kg was administered by gavage.

Blood samples were collected at various time points post-administration, and plasma concentrations of **Chmfl-abl-039** were determined using a validated analytical method.

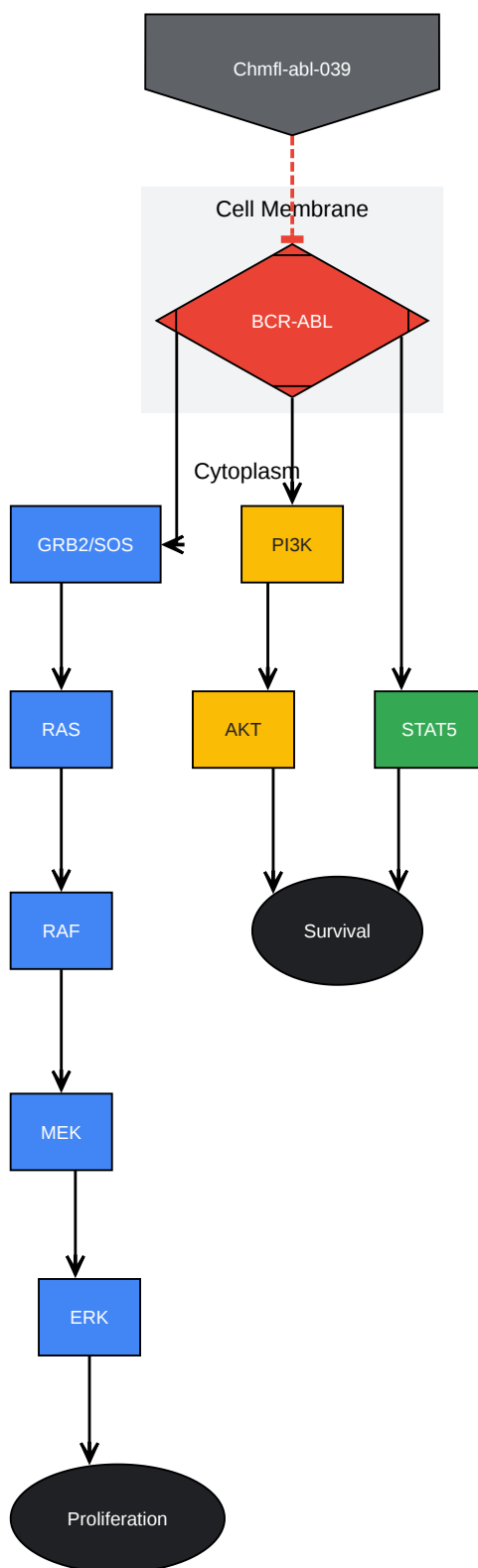
In Vivo Efficacy (Xenograft) Studies

To evaluate the anti-tumor efficacy of **Chmfl-abl-039**, xenograft models were established using human CML cell lines.

- Cell Implantation: K562 (expressing native BCR-ABL) or BaF3-BCR-ABL-V299L (expressing the V299L mutant) cells were suspended in a 1:1 mixture of PBS and Matrigel.
- Tumor Induction: The cell suspension was subcutaneously injected into the right flank of nu/nu mice.
- Treatment Initiation: Treatment commenced when tumors reached a volume of 200-400 mm³.
- Drug Administration: **Chmfl-abl-039** was administered daily via intraperitoneal injection in the HKI solution (0.5% Methocellulose/0.4% Tween 80 in ddH₂O).[1]
- Monitoring: Tumor volume and body weight were measured daily.[1] Tumor volume was calculated using the formula: $(W^2 \times L)/2$, where W is the smaller and L is the larger dimension.[1]

Signaling Pathway and Mechanism of Action

Chmfl-abl-039 exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL kinase, a hallmark of CML.[1][3] This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival.



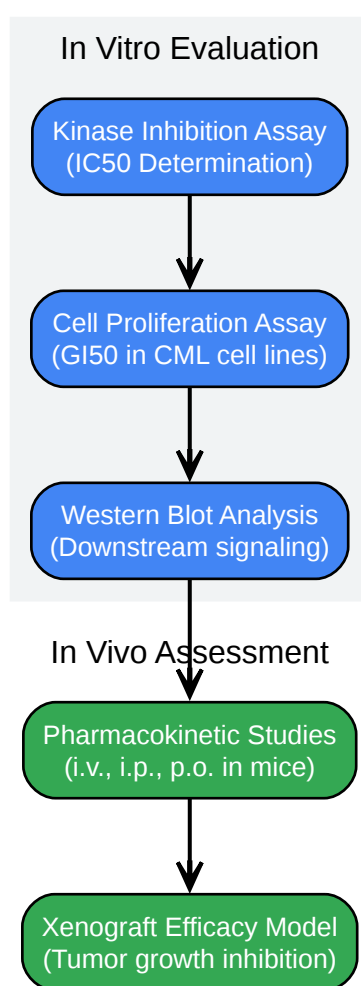
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Caption: BCR-ABL Signaling Pathway and Inhibition by **Chmfl-abl-039**.

The diagram above illustrates the primary signaling pathways activated by the oncogenic BCR-ABL kinase. **Chmfl-abl-039** directly inhibits BCR-ABL, thereby blocking downstream signaling through the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation and survival of CML cells.[2]

Experimental Workflow

The preclinical evaluation of **Chmfl-abl-039** follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic assessment.



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Caption: Preclinical Evaluation Workflow for **Chmfl-abl-039**.

Conclusion

Chmfl-abl-039 demonstrates favorable pharmacokinetic properties in mice, particularly with intraperitoneal administration, which correlates with its potent in vivo anti-tumor activity in CML xenograft models. The compound effectively inhibits the BCR-ABL kinase and its downstream signaling pathways. These findings support the continued investigation of **Chmfl-abl-039** as a potential therapeutic agent for CML, including cases with acquired resistance to existing tyrosine kinase inhibitors. Further studies are warranted to explore its metabolic fate, potential for drug-drug interactions, and pharmacokinetic profile in other species to guide future clinical development.

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